Molecular structure and weight of 2-(Ethylsulfanyl)-5-nitrobenzoic acid
Molecular structure and weight of 2-(Ethylsulfanyl)-5-nitrobenzoic acid
An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 2-(Ethylsulfanyl)-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, substituted benzoic acids serve as foundational scaffolds for the development of novel therapeutic agents and functional materials. 2-(Ethylsulfanyl)-5-nitrobenzoic acid is a member of this versatile class of compounds, incorporating a unique combination of functional groups: a carboxylic acid, a nitro group, and an ethylsulfanyl moiety. The interplay between the electron-withdrawing nature of the nitro and carboxyl groups and the electron-donating character of the sulfur-linked ethyl group imparts specific electronic and steric properties to the molecule. This guide provides a comprehensive technical overview of the molecular structure, weight, and key physicochemical characteristics of 2-(Ethylsulfanyl)-5-nitrobenzoic acid, offering a foundational resource for its application in research and development.
Molecular Structure Elucidation
The precise arrangement of atoms and functional groups in 2-(Ethylsulfanyl)-5-nitrobenzoic acid dictates its chemical reactivity, physical properties, and potential biological activity.
Chemical Identity
To ensure unambiguous identification, the compound is defined by several key identifiers:
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Systematic IUPAC Name: 2-(Ethylsulfanyl)-5-nitrobenzoic acid
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Canonical SMILES: CCSC1=C(C=C(C=C1)[O-])C(=O)O
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InChI Key: IJTCOUXINTZYDS-UHFFFAOYSA-N[2]
It is crucial to distinguish this molecule from its isomer, 5-(Ethylsulfanyl)-2-nitrobenzoic acid (CAS No. 107143-73-7), which shares the same molecular formula and weight but differs in the substitution pattern on the benzene ring.[3]
Structural Representation
The core of the molecule is a benzene ring substituted at positions 1, 2, and 5. A carboxylic acid group (-COOH) is located at position 1. The ethylsulfanyl group (-SCH₂CH₃) is attached at position 2, and a nitro group (-NO₂) is at position 5.
Caption: 2D structure of 2-(Ethylsulfanyl)-5-nitrobenzoic acid.
Physicochemical Properties and Molecular Weight
The quantitative attributes of a molecule are fundamental for experimental design, from reaction stoichiometry to analytical characterization.
Summary of Properties
The key physicochemical data for 2-(Ethylsulfanyl)-5-nitrobenzoic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄S | [1][3] |
| Average Molecular Weight | 227.24 g/mol | [1][2] |
| Monoisotopic Mass | 227.0252 g/mol | Calculated |
| CAS Number | 1019613-59-2 | [1][2] |
Interpreting Molecular Weight
Understanding the distinction between average molecular weight and monoisotopic mass is critical for interpreting analytical data:
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Average Molecular Weight (227.24 g/mol ): This value is calculated using the weighted average of the natural abundances of all isotopes for each element in the formula. It is the standard value used for stoichiometric calculations in bulk chemical synthesis.
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Monoisotopic Mass (227.0252 g/mol ): This value is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This is the mass that is precisely measured by high-resolution mass spectrometry (HRMS), a key technique for confirming the elemental composition of a synthesized compound.
Proposed Synthesis and Characterization Workflow
While specific literature detailing the synthesis of 2-(Ethylsulfanyl)-5-nitrobenzoic acid is not widely published, a robust and logical synthetic route can be designed based on established organosulfur chemistry and reactions of nitroaromatic compounds. The proposed method involves the nucleophilic aromatic substitution of a suitable precursor, 2-chloro-5-nitrobenzoic acid.
Proposed Synthetic Protocol
This protocol is a self-validating system, where the progress and purity can be monitored at each stage.
Reaction: Nucleophilic Aromatic Substitution
Step-by-Step Methodology:
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Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium ethanethiolate (1.1 equivalents) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
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Initiation of Reaction: To the stirred solution, add 2-chloro-5-nitrobenzoic acid (1.0 equivalent) portion-wise at room temperature. The choice of a chloro-precursor is based on its common use in similar syntheses.[4][5][6] The electron-withdrawing nitro group activates the aromatic ring, making the chlorine atom a good leaving group for nucleophilic substitution by the thiolate.
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Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed. This provides a real-time check on reaction completion, preventing unnecessary heating that could lead to side products.
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Workup and Isolation:
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Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.
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Acidify the aqueous solution to a pH of approximately 2-3 using 1 M HCl. This crucial step protonates the carboxylate salt, causing the desired product, 2-(Ethylsulfanyl)-5-nitrobenzoic acid, to precipitate out of the solution.
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Collect the crude solid product by vacuum filtration.
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Purification:
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Wash the collected solid with cold water to remove inorganic salts and residual DMF.
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Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.
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Caption: Workflow for the synthesis and purification of the target compound.
Structural Verification and Characterization
The identity and purity of the synthesized 2-(Ethylsulfanyl)-5-nitrobenzoic acid must be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the three different substituents. Additionally, a quartet and a triplet corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, respectively, would be observed.
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¹³C NMR: The spectrum would confirm the presence of nine distinct carbon atoms, including signals for the carboxyl carbon, the six aromatic carbons, and the two carbons of the ethyl group.
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Infrared (IR) Spectroscopy: Key vibrational bands would validate the presence of the principal functional groups. Expected peaks include a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) for the carboxylic acid group. Strong asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretches are characteristic of the nitro (NO₂) group.[7][8]
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High-Resolution Mass Spectrometry (HRMS): This technique provides the most definitive confirmation of the molecular formula. An exact mass measurement corresponding to the monoisotopic mass of 227.0252 g/mol would verify the elemental composition of C₉H₉NO₄S.
Conclusion
2-(Ethylsulfanyl)-5-nitrobenzoic acid is a well-defined organic compound with a molecular weight of 227.24 g/mol . Its structure, characterized by a strategically substituted benzene ring, offers multiple avenues for further chemical modification, making it a valuable building block for drug discovery and materials science. The proposed synthetic workflow, grounded in established chemical principles, provides a reliable pathway for its preparation, while standard spectroscopic methods offer robust means for its structural verification. This guide serves as a critical resource for scientists intending to work with this compound, ensuring a solid foundation for future research endeavors.
References
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5-ethylsulfanyl-2-nitro-benzoic acid. LookChem. [Link]
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2-Nitro-5-sulfanylbenzoic acid | C7H5NO4S | CID 123648. PubChem, NIH. [Link]
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Synthesis of 2-nitrobenzoic acid. PrepChem.com. [Link]
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2-Ethyl-5-nitrobenzoic acid | C9H9NO4 | CID 22745173. PubChem, NIH. [Link]
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Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry. [Link]
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2-Chloro-5-nitrobenzoic acid. NIST WebBook. [Link]
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Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]
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